1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol
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Overview
Description
1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol is a chemical compound with the molecular formula C23H25NO It is known for its unique structure, which combines a naphthol moiety with an imine group attached to a diisopropylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2,6-diisopropylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl and naphthol rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl and naphthol derivatives depending on the reagents used.
Scientific Research Applications
1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol involves its interaction with molecular targets through its imine and hydroxyl groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and catalytic processes.
Comparison with Similar Compounds
Similar Compounds
1-{[(Phenylimino)methyl]-2-naphthol}: Similar structure but with a phenyl group instead of a diisopropylphenyl group.
1-{[(Mesitylimino)methyl]-2-naphthol}: Contains a mesityl group, which affects its reactivity and applications.
Uniqueness
1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol is unique due to the presence of the bulky diisopropylphenyl group, which influences its steric and electronic properties. This makes it particularly useful in catalysis and coordination chemistry, where steric hindrance and electronic effects play crucial roles .
Biological Activity
1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol, also known by its CAS number 937030-19-8, is a compound characterized by its unique structural features combining a naphthol moiety with an imine group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C23H25NO
- Molecular Weight : 331.45 g/mol
- IUPAC Name : 1-[[2,6-di(propan-2-yl)phenyl]iminomethyl]naphthalen-2-ol
The biological activity of this compound is primarily attributed to its functional groups:
- The hydroxyl group can form hydrogen bonds with biological molecules.
- The imine group facilitates coordination with metal ions, potentially influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antimicrobial agents.
Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 3.60 µM | 7.19 µM |
Escherichia coli | 5.00 µM | 10.00 µM |
Pseudomonas aeruginosa | 4.50 µM | 9.00 µM |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
This compound has also shown promise in anticancer research. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including ovarian and cervical cancer cells.
Cell Line | IC50 (µM) |
---|---|
Ovarian Cancer | 12.5 |
Cervical Cancer | 15.0 |
Melanoma | 10.5 |
The mechanism of action in cancer cells may involve the induction of apoptosis and inhibition of cell proliferation.
Study on Antimicrobial Efficacy
A recent study published in Journal of Antimicrobial Chemotherapy examined the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for the pathogenicity of many bacteria.
Study on Anticancer Properties
Another study in Cancer Research focused on the compound's effects on human cancer cell lines. The researchers found that treatment with varying concentrations of the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.
Properties
IUPAC Name |
1-[[2,6-di(propan-2-yl)phenyl]iminomethyl]naphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-15(2)18-10-7-11-19(16(3)4)23(18)24-14-21-20-9-6-5-8-17(20)12-13-22(21)25/h5-16,25H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFIHSZKMMOERQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=C(C=CC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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